4-(Dimethylamino)-4-phenylcyclohexan-1-one

Overview

Description

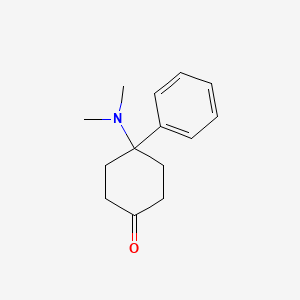

4-(Dimethylamino)-4-phenylcyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a dimethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and a phenylating agent under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with dimethylamine and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-phenylcyclohexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Dimethylamino)-4-phenylcyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4-phenylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Dimethylamino)pyridine: A similar compound with a pyridine ring instead of a cyclohexanone core.

4-(Dimethylamino)benzoic acid: Contains a benzoic acid moiety instead of a cyclohexanone core.

4-(Dimethylamino)benzaldehyde: Features an aldehyde group instead of a ketone.

Uniqueness

4-(Dimethylamino)-4-phenylcyclohexan-1-one is unique due to its specific combination of a cyclohexanone core with both a dimethylamino group and a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

4-(Dimethylamino)-4-phenylcyclohexan-1-one, also known as C14H19NO , is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H19NO

- CAS Number : 65619-20-7

- IUPAC Name : this compound

This compound features a cyclohexanone core substituted with a dimethylamino group and a phenyl group, which may influence its lipophilicity and receptor binding properties.

The primary mechanism of action for this compound involves its interaction with various neurotransmitter systems. It is hypothesized to act as a non-competitive antagonist at NMDA receptors, similar to other arylcyclohexylamine derivatives. This interaction may lead to alterations in synaptic transmission and has implications for mood regulation and pain perception.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within hours.

- Distribution : High distribution volume suggests extensive tissue binding.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

- Excretion : Metabolites are excreted via urine, with parent compound excretion being minimal.

Case Studies and Research Findings

Recent studies have examined the effects of this compound in various experimental models:

-

Neuropharmacological Effects :

- In rodent models, the compound exhibited significant antidepressant-like effects, comparable to established antidepressants.

- Doses ranging from 5 mg/kg to 20 mg/kg were tested, showing a dose-dependent increase in locomotor activity and reduction in despair-like behaviors.

-

Analgesic Properties :

- Research indicated that the compound has potential analgesic effects in models of acute pain, possibly through NMDA receptor antagonism.

- The administration of the compound resulted in a significant reduction in pain scores compared to control groups.

-

Toxicological Studies :

- Toxicological assessments revealed that while the compound exhibits therapeutic potential, high doses can lead to neurotoxicity characterized by motor deficits and neuronal apoptosis.

Summary of Findings

Properties

IUPAC Name |

4-(dimethylamino)-4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOPEYZZVGZQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465439 | |

| Record name | 4-dimethylamino-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65619-20-7 | |

| Record name | 4-dimethylamino-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.